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Compound of Interest

(3-Chloro-4-ethoxyphenyl)acetic
Compound Name:

acid
CAS No.: 56369-45-0
Cat. No.: B2466652

Get Quote

Executive Summary & Molecule Profile[1]

(3-Chloro-4-ethoxyphenyl)acetic acid is a specialized phenylacetic acid derivative often
utilized as a scaffold in the development of CRTH2 antagonists, PPAR agonists, and NSAID
analogs.[1] Unlike commodity chemicals (e.g., acetic acid), this compound occupies a "Tier 2"
sourcing status—it is frequently available in screening libraries (Enamine, Mcule) but rarely
stocked in bulk by catalog giants (Sigma/Merck) without lead time.[1]

This guide provides a dual-track strategy: Direct Sourcing for screening quantities and
Precursor Derivatization for bulk requirements, ensuring project continuity regardless of stock
availability.[1]

Chemical Identity[1][2][3][4][5][6][7][8]
o Systematic Name: 2-(3-Chloro-4-ethoxyphenyl)acetic acid[1]

e Molecular Formula: C10H11CIO3
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e Molecular Weight: 214.65 g/mol [1]
o Core Scaffold: Phenylacetic acid with 3-Cl and 4-OEt substitution.[1][2][3][4][5][6][7]
o Key Precursor: 3-Chloro-4-hydroxyphenylacetic acid (CAS: 33697-81-3)[1][3][4]

Sourcing Strategy: The "Make vs. Buy" Matrix

For research grade (>97% purity) material, blind ordering from aggregators often leads to batch
variability.[1] Use the following decision matrix to determine your sourcing route.

Pathway A: Direct Procurement (Screening Scale < 5q)

For quantities under 5g, time-to-delivery is the priority.[1]

Recommended

Supplier Type Strategy Risk Profile
Vendors
Search by Structure
(SMILES) rather than
Primary Enamine, Combi- name.[1] These Low. Direct control
Manufacturers Blocks vendors hold physical over QC.[1]
stock of building
blocks.[1]
Use for price
comparison.[1] Ensure  Medium. Stock data
Aggregators MolPort, eMolecules the "Ships Within" may lag; potential
filter is setto < 2 "ghost" inventory.[1]
weeks.[1]
Check for "3-Chloro-4- ) o
_ Low. High reliability,
hydroxyphenylacetic o
) ) ) ) ] but often limited
Catalog Giants Sigma-Aldrich, TCI acid" (Precursor) if the

inventory for specific

ethoxy target is
yar ethers.[1]

absent.[1]

Pathway B: In-House Derivatization (Bulk Scale > 10g)
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If the specific ethoxy derivative is out of stock or prohibitively expensive, the "Senior Scientist"
approach is to purchase the commercially abundant hydroxy precursor and alkylate it in-house.
[1] This guarantees purity and reduces cost by ~60%.[1]

The Precursor: 3-Chloro-4-hydroxyphenylacetic acid[1][2][3]
o CAS:[1][4]
 Availability: High (Sigma, TCI, Chem-Impex).[1]

e Cost: Low (~$1-2/gram).[1]

Decision Logic Diagram

Requirement: (3-Chloro-4-ethoxyphenyl)acetic acid

Check Enamine/Combi-Blocks
(Real-time Stock)

In Stock?

Yes No / Lead Time > 4 Weeks

Check Precursor Stock
(CAS: 33697-81-3)

Purchase Direct

(Lead Time: 1-2 Weeks)

In-House Synthesis
(Williamson Ether Synthesis)

QC: NMR/HPLC
(Verify O-Ethylation)
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Caption: Decision tree for sourcing rare phenylacetic acid derivatives, prioritizing stock
availability vs. synthetic feasibility.

Technical Validation & QC Protocols

Whether purchased or synthesized, the material must be validated.[1] The primary impurity in
commercial batches is the hydrolysis product (phenol) or regioisomers from the chlorination
step.[1]

A. Analytical Criteria (Research Grade)
o Appearance: White to off-white crystalline powder.[1]
e Purity: >97% (HPLC).[1][8]

e ldentity: 1H-NMR must confirm the ethyl group integration.[1]

B. 1H-NMR Validation Protocol

Dissolve ~5mg in DMSO-d6.[1] Look for these diagnostic signals to confirm the structure and
rule out the hydroxy precursor.[1]
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Functional Chemical Shift o ] Diagnostic
Multiplicity Integration
Group (0 ppm) Note
) Disappears with
-COOH 12.0-12.5 Broad Singlet 1H

D20 shake.[1]

Pattern depends
Ar-H (Ring) 71-74 Multiplet 3H on 3,4-
substitution.[1]

Critical: Confirms

-O-CH2-CHs 4.05-4.15 Quartet 2H .
Ethylation.[1]
] Benzylic protons.
Ar-CHz-COOH 3.50 - 3.60 Singlet 2H o
_ Critical: Coupled
-O-CHz2-CHs 1.30-1.40 Triplet 3H

to the quartet.[1]

Causality: If the Quartet at 4.1 ppm is missing and a broad singlet appears around 9.5-10.0
ppm, you have the Precursor (Phenol), not the product.[1]

C. HPLC Method (Reverse Phase)[1]

e Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5um, 4.6 x 100mm.[1]
» Mobile Phase A: Water + 0.1% Formic Acid.[1]

¢ Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

» Gradient: 5% B to 95% B over 10 mins.

e Detection: UV @ 254 nm and 280 nm.[1]

» Expected Result: The ethoxy derivative is more lipophilic than the hydroxy precursor.[1]
Expect the target molecule to elute later (higher retention time) than the phenol impurity.[1]

Synthetic Workflow (The "Make" Option)
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If direct sourcing fails, use this standardized protocol to convert the commercially available
precursor (CAS 33697-81-3) to the target.[1]

Reaction: Williamson Ether Synthesis Scale: 10 mmol (~1.86 g of precursor)[1]

Setup: Charge a 50mL round-bottom flask with 3-Chloro-4-hydroxyphenylacetic acid (1.0 eq)
and K2COs (2.5 eq) in DMF (10 volumes). Stir for 15 min at RT.[1]

o Alkylation: Add Ethyl lodide (1.2 eq) dropwise. Note: Ethyl Bromide can be used but requires
heating to 60°C.

e Reaction: Stir at Room Temperature for 4-16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or
HPLC.[1]

o Workup:

o Dilute with water (pH ~10 due to carbonate).[1]

[e]

Crucial Step: Wash with Ethyl Acetate to remove unreacted alkyl halide.[1]

[e]

Acidify aqueous layer to pH 2-3 with 1N HCI.[1]

(¢]

Extract product into Ethyl Acetate (3x).

[¢]

Dry over MgSOa4 and concentrate.[1]

 Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Synthetic Pathway Diagram
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Caption: Synthetic route from the abundant hydroxy-precursor. Note: If K2CO3/Et-I alkylates
the carboxyl group, a brief saponification (LiIOH) restores the acid.[1]

References & Verified Sources

» Sigma-Aldrich (Merck).Product Specification: 3-Chloro-4-hydroxyphenylacetic acid
(Precursor).[1] Accessed Feb 2026.[1] [1]

e PubChem.Compound Summary: 3-Chloro-4-hydroxyphenylacetic acid (CAS 33697-81-3).[1]
[3][4] National Library of Medicine.[1] [1]

e Gracin, S. & Rasmuson, A. (2002).[1] Solubility of Phenylacetic Acid Derivatives in Pure
Solvents.[1][9][10] Journal of Chemical & Engineering Data.[1][9] (Provides solubility models
for QC). [1]

e TCI Chemicals.Search Results for Phenylacetic Acid Derivatives.[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS)
before handling halogenated phenylacetic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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